molecular formula C14H19N5O B13940520 4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine

4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine

Cat. No.: B13940520
M. Wt: 273.33 g/mol
InChI Key: UDEZANILLBBGOT-UHFFFAOYSA-N
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Description

4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a morpholine ring attached to a pyrimidine ring, which is further substituted with a pyrazole ring. The presence of these heterocyclic rings makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction between 3,5-dimethylpyrazole and 2-chloro-6-methylpyrimidine in the presence of a base such as potassium carbonate can yield the desired intermediate, which is then reacted with morpholine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. Solvent-free conditions and green chemistry principles are often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of enzymes, thereby blocking their activity. Molecular docking studies have shown that it can bind to the active sites of enzymes involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C14H19N5O/c1-10-9-13(18-4-6-20-7-5-18)16-14(15-10)19-12(3)8-11(2)17-19/h8-9H,4-7H2,1-3H3

InChI Key

UDEZANILLBBGOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCOCC3

Origin of Product

United States

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